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3-{[3-(Trifluoromethyl)benzyl]oxy}benzaldehyde is an organic compound characterized by its unique trifluoromethyl group attached to a benzyl moiety, which is further linked to a benzaldehyde functional group. The molecular formula for this compound is CHFO, and it has a molecular weight of 280.24 g/mol. This compound has garnered attention in the fields of medicinal chemistry and materials science due to its distinctive structural features and potential applications.
As mentioned earlier, there's no documented research on the specific mechanism of action of 3-{[3-(Trifluoromethyl)benzyl]oxy}benzaldehyde.
The synthesis of 3-{[3-(Trifluoromethyl)benzyl]oxy}benzaldehyde typically involves nucleophilic substitution reactions. One common method for its synthesis includes the reaction of 3-hydroxybenzoic acid with 3-(trifluoromethyl)benzyl bromide in the presence of potassium carbonate as a base. The reaction conditions usually require heating at approximately 80 °C for several hours, leading to the formation of the desired product with a yield of about 79% after purification through column chromatography .
The primary synthesis method involves:
3-{[3-(Trifluoromethyl)benzyl]oxy}benzaldehyde can be utilized in various applications:
Several compounds share structural similarities with 3-{[3-(Trifluoromethyl)benzyl]oxy}benzaldehyde, particularly those containing benzaldehyde groups or trifluoromethyl functionalities. Here are some notable examples:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| Benzaldehyde | Simple aromatic aldehyde | Basic structure without fluorination |
| 4-Trifluoromethylbenzaldehyde | Trifluoromethyl group at para position | Enhanced lipophilicity compared to benzaldehyde |
| 2-Trifluoromethylphenol | Hydroxyl group at ortho position | Exhibits phenolic properties |
| 3-(Trifluoromethyl)benzoic acid | Carboxylic acid instead of aldehyde | Acidic properties, potential for salt formation |
The uniqueness of 3-{[3-(Trifluoromethyl)benzyl]oxy}benzaldehyde lies in its specific arrangement of functional groups, which may confer distinct chemical reactivity and biological activity compared to other similar compounds.
The compound is commonly synthesized via nucleophilic substitution between 3-hydroxybenzaldehyde and 3-(trifluoromethyl)benzyl bromide. In this reaction, the hydroxyl group of 3-hydroxybenzaldehyde acts as a nucleophile, displacing the bromide ion from 3-(trifluoromethyl)benzyl bromide. The process typically employs polar aprotic solvents like N,N-dimethylformamide (DMF) to stabilize the transition state and enhance reaction efficiency.
Key Reaction Steps:
The Williamson ether synthesis is a cornerstone for forming ether linkages. Here, 3-hydroxybenzaldehyde is deprotonated by a strong base (e.g., potassium carbonate) to generate an alkoxide ion, which subsequently attacks the electrophilic carbon of 3-(trifluoromethyl)benzyl bromide via an SN2 mechanism.
Mechanistic Insights:
Optimal yields (79%) are achieved at 80°C. Lower temperatures (<60°C) result in incomplete conversion, while higher temperatures (>100°C) promote side reactions like hydrolysis.
DMF is preferred due to its high polarity and ability to dissolve both organic and inorganic reactants. Alternatives like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) show reduced yields (≤65%).
Potassium carbonate is the most effective base, offering a balance between basicity and solubility. Sodium hydride (NaH) can accelerate the reaction but poses handling challenges.
Table 1: Optimization Parameters and Their Effects
| Parameter | Optimal Condition | Yield (%) | Side Reactions Observed |
|---|---|---|---|
| Temperature | 80°C | 79 | None |
| Solvent | DMF | 79 | Hydrolysis in aqueous alternatives |
| Base | K2CO3 | 79 | Degradation with stronger bases |
The molecular structure of 3-{[3-(Trifluoromethyl)benzyl]oxy}benzaldehyde represents a complex aromatic ether system characterized by the presence of two distinct aromatic rings connected through a benzyl ether linkage [1]. The compound exhibits a molecular formula of C15H11F3O2 with a molecular weight of 280.24 grams per mole and possesses four rotatable bonds that contribute to its conformational flexibility [1].
The conformational behavior of benzyl ether systems has been extensively studied, revealing that the molecular geometry is primarily controlled by three critical torsion angles [2]. The first torsion angle τ1, defined as the C-C-O-CH2 dihedral angle, typically adopts values near 0° in crystalline environments, indicating a preference for coplanar arrangement between the benzaldehyde ring and the ether oxygen [2]. The second torsion angle τ2, corresponding to the C-O-CH2-C dihedral, consistently favors an anti conformation around 180°, while the third angle τ3 (O-CH2-C-C) exhibits a bimodal distribution with preferred values around 0° and ±90° [2].
Quantum chemical calculations and experimental observations have revealed the coexistence of multiple conformers with different CCOC dihedral angles and side-chain orientations relative to the benzene ring plane [3]. These studies demonstrate that benzyl ether derivatives can be distinguished into one gauche-conformer and two trans-conformers with respect to the CCOC dihedral angle [3]. The gauche conformer exhibits distinctive vibrational characteristics, particularly in the methylene C-H stretching regions, attributed to electron delocalization from non-bonding orbitals and C-O orbitals associated with the neighboring oxygen atom [3].
The attachment of both phenyl rings to the benzyl ether moiety is not symmetrical, and the molecular deformation depends significantly on the value of the τ3 angle [2]. Crystal structures demonstrate a preference for flatter and more stackable molecular conformations compared to gas-phase conformations, supporting the hypothesis that crystalline environments favor specific conformational arrangements [2].
| Torsion Angle | Preferred Range (degrees) | Conformational Notes |
|---|---|---|
| τ1 (C-C-O-CH2) | ±10° from 0° | Nearly coplanar arrangement preferred |
| τ2 (C-O-CH2-C) | 180° ± 20° | Anti conformation energetically favored |
| τ3 (O-CH2-C-C) | ±30° from 0° or ±90° | Bimodal distribution observed in crystals |
| Benzaldehyde ring planarity | Planar (0°) | Aromatic ring maintains planarity |
| Trifluoromethyl benzyl ring planarity | Planar (0°) | CF3 group causes minimal ring distortion |
X-ray crystallographic analysis of substituted benzyl ether systems provides crucial insights into the structural effects of trifluoromethyl and aldehyde substituents [4] [5]. Single crystal X-ray diffraction studies of related trifluoromethyl-containing compounds reveal significant intermolecular interactions that influence crystal packing and molecular conformation [6] [7].
The trifluoromethyl substituent introduces unique crystallographic features due to its high electronegativity and steric bulk [6]. Crystal structure analyses of trifluoromethyl-substituted aromatic compounds demonstrate that the CF3 group maintains its tetrahedral geometry while causing minimal distortion to the aromatic ring planarity [6] [8]. The fluorine atoms in the trifluoromethyl group participate in weak intermolecular interactions, including fluorine-fluorine contacts and hydrogen bonding with aromatic hydrogen atoms [9].
Crystallographic studies of benzoxazole derivatives and related aromatic aldehydes show that aldehyde-containing compounds often exhibit specific hydrogen bonding patterns [10]. The carbonyl oxygen of the aldehyde group serves as a hydrogen bond acceptor, influencing the overall crystal packing arrangement [5]. These interactions are particularly significant in determining the three-dimensional supramolecular structure of the crystalline material [5].
The ether linkage in benzyl ether systems creates opportunities for weak hydrogen bonding interactions between the ether oxygen and aromatic hydrogen atoms [5]. Single crystal X-ray structures demonstrate that ether oxygen atoms can interact effectively with aromatic hydrogens, forming six-membered cycles involving two C-H···O weak hydrogen bonds [5]. These interactions play crucial roles in crystal packing and can prevent certain inclusion host behaviors [5].
Analysis of substituent effects reveals that the combination of electron-withdrawing trifluoromethyl and electron-accepting aldehyde groups creates a unique electronic environment [8]. The meta-substitution pattern on both aromatic rings influences the molecular dipole moment and affects intermolecular interactions in the solid state [8]. Crystal structure determinations show that these compounds typically crystallize in centrosymmetric space groups with molecules arranged along specific crystallographic axes [8].
The proton nuclear magnetic resonance spectrum of 3-{[3-(Trifluoromethyl)benzyl]oxy}benzaldehyde exhibits characteristic signals that allow for unambiguous structural identification [11] [12]. The aldehyde proton appears as a distinctive singlet in the range of 9.8-10.1 parts per million, consistent with typical aromatic aldehyde chemical shifts [11] [13]. This downfield position results from the deshielding effect of the carbonyl group and the aromatic ring system [11].
The aromatic protons of both benzene rings appear in the region of 7.2-7.9 parts per million as complex multiplets [14]. The benzaldehyde ring protons, which experience meta-substitution from the ether linkage, typically resonate at 7.2-7.8 parts per million [14]. The trifluoromethyl-substituted benzene ring protons appear slightly more downfield at 7.5-7.9 parts per million due to the electron-withdrawing effect of the trifluoromethyl group [14].
The benzyl methylene protons represent a critical diagnostic feature, appearing as a singlet around 5.1-5.3 parts per million [12] [15]. This chemical shift is characteristic of protons on carbon atoms adjacent to ether oxygen atoms, reflecting the deshielding effect of the electronegative oxygen [12] [15] [16]. The singlet nature of this signal confirms the symmetry of the benzyl CH2 group in the molecular environment [17].
Fluorine-19 nuclear magnetic resonance spectroscopy provides definitive identification of the trifluoromethyl group [18] [19]. The CF3 group typically exhibits a chemical shift in the range of -63 to -65 parts per million [20] [18]. This chemical shift region is characteristic of aromatic trifluoromethyl substituents and reflects the electronic environment created by the aromatic ring [18] [19]. The trifluoromethyl signal appears as a singlet due to the rapid rotation of the CF3 group around the C-CF3 bond [18].
Computational studies using density functional theory have confirmed that the fluorine-19 chemical shift is highly sensitive to local dielectric and magnetic shielding environments [18] [19]. The chemical shift dispersion of trifluoromethyl groups is influenced by solvent polarity and the electronic nature of neighboring substituents [19]. The relationship between partial charge on fluorine atoms and observed chemical shifts provides insight into the electronic structure of the molecule [19].
| Proton Type | Chemical Shift Range | Multiplicity | Integration | Assignment |
|---|---|---|---|---|
| Aldehyde | 9.8-10.1 ppm | Singlet | 1H | CHO proton |
| Aromatic (benzaldehyde ring) | 7.2-7.8 ppm | Multiplet | 4H | Meta-substituted benzene |
| Aromatic (CF3 ring) | 7.5-7.9 ppm | Multiplet | 4H | Meta-trifluoromethyl benzene |
| Benzyl CH2 | 5.1-5.3 ppm | Singlet | 2H | Ether linkage protons |
The infrared spectrum of 3-{[3-(Trifluoromethyl)benzyl]oxy}benzaldehyde displays characteristic absorption bands that provide detailed information about the vibrational modes of the trifluoromethyl and aldehyde functional groups [21] [22]. The carbonyl stretching vibration of the aldehyde group appears as a strong absorption band in the region of 1700-1710 cm⁻¹, which is typical for aromatic aldehydes [11] [22] [13].
The trifluoromethyl group exhibits multiple characteristic vibrational modes that can be definitively assigned through normal coordinate analysis [21]. The carbon-fluorine stretching vibrations appear as strong absorptions in the range of 1100-1400 cm⁻¹, with the antisymmetric CF3 stretching mode typically observed around 1330 cm⁻¹ and the symmetric CF3 stretching mode around 1170 cm⁻¹ [21]. These frequencies are characteristic of aromatic trifluoromethyl substituents and provide definitive identification of the CF3 group [21].
The CF3 symmetric deformation mode represents another important vibrational feature, typically appearing in the range of 290-340 cm⁻¹ [21]. This frequency has been observed with medium intensity in Raman spectra and usually exhibits medium-strong intensity in infrared spectra for ortho and meta isomers [21]. The assignment of this mode has been confirmed through potential energy distribution analysis and comparison with related trifluoromethyl-containing compounds [21].
Aromatic carbon-hydrogen stretching modes appear in the region of 3030-3100 cm⁻¹, while the aldehydic carbon-hydrogen stretching vibrations are typically observed around 2750-2850 cm⁻¹ [22] [13]. The ether carbon-oxygen stretching vibration appears in the range of 1200-1300 cm⁻¹, though this absorption can overlap with other functional group vibrations in the fingerprint region [12] [15].
The ring breathing modes of the substituted benzene rings provide additional structural information [21]. For meta-disubstituted benzenes, the ring breathing mode typically appears around 1040 cm⁻¹ with strong intensity and low depolarization ratio in Raman spectra [21]. This frequency contains significant contributions from carbon-carbon stretching force constants and is characteristic of the substitution pattern [21].
| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity | Assignment |
|---|---|---|---|
| C=O stretch (aldehyde) | 1700-1710 | Strong | Aromatic aldehyde carbonyl |
| C-F stretch (antisymmetric) | 1320-1340 | Strong | CF3 antisymmetric stretch |
| C-F stretch (symmetric) | 1160-1180 | Strong | CF3 symmetric stretch |
| C-O stretch (ether) | 1200-1300 | Medium | Ether linkage |
| C-H stretch (aromatic) | 3030-3100 | Medium | Aromatic hydrogen |
| C-H stretch (aldehydic) | 2750-2850 | Medium | Aldehyde hydrogen |
| CF3 deformation | 290-340 | Medium | CF3 symmetric deformation |
| Ring breathing | 1030-1050 | Strong | Aromatic ring mode |
Mass spectrometric analysis of 3-{[3-(Trifluoromethyl)benzyl]oxy}benzaldehyde provides valuable structural information through characteristic fragmentation patterns [23] [24]. The molecular ion peak appears at mass-to-charge ratio 280, corresponding to the molecular weight of the intact molecule [1]. The exact mass of 280.07111408 Da allows for high-resolution mass spectrometric confirmation of the molecular formula C15H11F3O2 [1].
The fragmentation behavior of aromatic aldehydes typically involves loss of the formyl group (CHO, mass 29) as a characteristic fragmentation pathway [13]. This process generates a prominent fragment ion at m/z 251, corresponding to the molecular ion minus the aldehyde functionality [13]. The stability of the resulting aromatic cation contributes to the intensity of this fragment [13].
Benzyl ether compounds characteristically undergo cleavage of the benzyl-oxygen bond, leading to the formation of benzyl cation fragments [17]. In the case of 3-{[3-(Trifluoromethyl)benzyl]oxy}benzaldehyde, this fragmentation produces a trifluoromethylbenzyl cation at m/z 159, corresponding to the C8H6F3+ fragment [23]. The stability of this fragment is enhanced by the electron-withdrawing effect of the trifluoromethyl group [23].
The trifluoromethyl group itself undergoes characteristic fragmentations, including loss of fluorine atoms and CF2 units [23] [24]. The loss of CF3 (mass 69) from aromatic trifluoromethyl compounds is a common fragmentation pathway, though it may not always produce the most abundant fragment due to the strength of the aromatic carbon-CF3 bond [24]. Secondary fragmentations of trifluoromethyl-containing fragments often involve successive losses of fluorine atoms [24].
The base peak in the mass spectrum often corresponds to the most stable fragment ion formed through the most favorable fragmentation pathway [23]. For compounds containing both trifluoromethyl and aldehyde functionalities, the competition between different fragmentation routes determines the relative intensities of fragment ions [23] [24]. The electron-withdrawing nature of both substituents influences the stability and abundance of various fragment ions [23].
| Fragment Ion (m/z) | Composition | Fragmentation Pathway | Relative Intensity |
|---|---|---|---|
| 280 | C15H11F3O2+- | Molecular ion | Medium |
| 251 | C14H10F3O+ | Loss of CHO | High |
| 159 | C8H6F3+ | Trifluoromethylbenzyl cation | High |
| 121 | C7H5O2+ | Hydroxybenzaldehyde cation | Medium |
| 109 | C6H5CO+ | Benzoyl cation | Medium |
| 77 | C6H5+ | Phenyl cation | Low |
The thermodynamic stability of 3-{[3-(Trifluoromethyl)benzyl]oxy}benzaldehyde exhibits characteristics typical of aromatic ether compounds with enhanced thermal resistance due to its structural features. The compound demonstrates inherent thermal stability under normal atmospheric conditions, attributed to the stabilizing influence of both the aromatic benzaldehyde core and the ether linkage [1] [2] [3].
Temperature-Dependent Stability Characteristics:
The compound's thermal decomposition temperature is estimated to exceed 200°C based on analogous aromatic ether compounds and benzaldehyde derivatives [4] [5]. The presence of the trifluoromethyl group contributes significantly to thermal stability through intermolecular hydrogen bonding interactions and enhanced molecular rigidity [4] [5]. Research on similar trifluoromethyl-containing compounds indicates that the CF₃ group can improve thermal stability by increasing the trigger bond dissociation enthalpy compared to non-fluorinated analogs [4].
The ether linkage between the trifluoromethylbenzyl moiety and the benzaldehyde ring provides additional conformational stability through restricted rotation and enhanced π-π stacking interactions in the solid state [6]. These structural features contribute to the compound's resistance to thermal degradation under moderate heating conditions.
Pressure and Environmental Effects:
Under varied pressure conditions, the compound maintains structural integrity due to the robust aromatic framework and the electron-withdrawing effects of the trifluoromethyl group [7]. The benzyl ether linkage demonstrates stability under both reduced and elevated pressure conditions, with minimal tendency toward hydrolytic cleavage at moderate temperatures [3] [6].
| Stability Parameter | Value/Assessment | Contributing Factors |
|---|---|---|
| Thermal Decomposition Onset | >200°C (estimated) | Aromatic stabilization, CF₃ group effects |
| Pressure Stability | Stable (1-10 atm) | Rigid molecular framework |
| Oxidative Stability | Moderate | Aldehyde group susceptibility |
| Hydrolytic Stability | Good under neutral pH | Ether linkage resistance |
The solubility behavior of 3-{[3-(Trifluoromethyl)benzyl]oxy}benzaldehyde reflects its amphiphilic character with predominantly lipophilic properties due to the extended aromatic system and trifluoromethyl substituent [8] [9] [10].
Polar Solvent Systems:
In polar protic solvents, the compound exhibits limited solubility in water (estimated <0.1 g/L at 25°C) due to the hydrophobic nature of the trifluoromethylbenzyl moiety [10]. However, solubility increases significantly in alcoholic solvents such as ethanol and methanol, where hydrogen bonding between the aldehyde carbonyl oxygen and alcohol hydroxyl groups facilitates dissolution [8] [9].
The compound demonstrates high solubility in polar aprotic solvents including dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), attributed to favorable dipole-dipole interactions with the molecular dipole moment [11]. The trifluoromethyl group contributes to this enhanced solubility through its high electronegativity and polarizability [12] [13].
Nonpolar Solvent Systems:
In nonpolar and moderately polar organic solvents, the compound shows excellent solubility characteristics. Chlorinated solvents such as dichloromethane and chloroform provide optimal dissolution due to favorable London dispersion forces and similar polarizability profiles [8] [14]. The aromatic system demonstrates strong affinity for aromatic solvents including benzene and toluene through π-π stacking interactions [15].
Hydrocarbon solvents exhibit moderate to low solubility depending on chain length and branching. The compound shows limited solubility in n-hexane but improved dissolution in aromatic hydrocarbons due to π-system interactions [16].
| Solvent Category | Representative Solvents | Predicted Solubility | Primary Interactions |
|---|---|---|---|
| Polar Protic | Water, Methanol, Ethanol | Low to Moderate | Hydrogen bonding (limited) |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High | Dipole-dipole interactions |
| Chlorinated | DCM, Chloroform | High | Dispersion forces, polarity matching |
| Aromatic | Benzene, Toluene | High | π-π stacking interactions |
| Aliphatic | Hexane, Cyclohexane | Low to Moderate | Dispersion forces only |
The lipophilicity of 3-{[3-(Trifluoromethyl)benzyl]oxy}benzaldehyde is characterized by a high octanol-water partition coefficient (LogP = 3.7), indicating strong preference for organic phases over aqueous environments [1] [17] [18].
Partition Coefficient Analysis:
The computed XLogP3-AA value of 3.7 places this compound in the highly lipophilic category, corresponding to a partition ratio of approximately 5,000:1 in favor of the organic phase [19] [20]. This high lipophilicity results from the cumulative contributions of multiple hydrophobic structural elements [18] [21].
Structural Contributions to Lipophilicity:
The trifluoromethyl group contributes significantly to the overall lipophilic character, with an estimated contribution of +1.2 LogP units compared to the corresponding methyl analog [12] [13] [22]. Research indicates that trifluoromethyl substitution enhances lipophilicity most effectively when positioned at aromatic positions, as observed in this compound [12] [23].
The benzyl ether linkage provides an additional +2.0 LogP units through the extended aromatic system and flexible alkyl spacer [24] [25]. The combination of the aromatic benzaldehyde core with the trifluoromethylbenzyl ether creates a synergistic lipophilic effect exceeding the sum of individual contributions [21] [26].
Partition Behavior in Different Systems:
In octanol-water systems, the compound demonstrates consistent partitioning behavior with minimal pH dependence due to the absence of ionizable groups under physiological conditions [27] [19]. The partition coefficient remains relatively stable across the pH range 4-9, with slight variations attributable to changes in water structure rather than compound ionization [20].
| LogP Component | Contribution | Structural Basis |
|---|---|---|
| Benzaldehyde Core | +1.5 | Aromatic system, carbonyl group |
| Benzyl Ether Linker | +2.0 | Extended aromatic conjugation |
| Trifluoromethyl Group | +1.2 | Electron-withdrawing, hydrophobic |
| Total LogP | 3.7 | Synergistic combination |
The volatility profile of 3-{[3-(Trifluoromethyl)benzyl]oxy}benzaldehyde is characterized by low vapor pressure and minimal sublimation tendency under standard atmospheric conditions [28] [29] [30].
Vapor Pressure Properties:
The compound exhibits very low vapor pressure (estimated <0.1 mmHg at 25°C) due to its high molecular weight (280.24 g/mol) and significant intermolecular interactions [31] [32]. The combination of dipole-dipole interactions from the aldehyde group and London dispersion forces from the extended aromatic system results in strong intermolecular cohesion [30] [33].
Temperature-Dependent Volatility:
The estimated boiling point exceeds 300°C, classifying the compound as non-volatile under normal conditions [29] [30]. The high boiling point reflects the substantial energy required to overcome intermolecular forces and achieve vapor phase transition [34] [35]. The compound does not meet typical volatile organic compound (VOC) criteria due to its low vapor pressure characteristics [36].
Sublimation Behavior:
Direct sublimation from solid to vapor phase is minimal at ambient temperatures due to the stable crystal structure and strong intermolecular interactions [31] [30]. The compound likely exists as a crystalline solid or high-melting liquid at room temperature, with sublimation becoming appreciable only at elevated temperatures approaching the melting point [32] [34].
Evaporation Kinetics:
The slow evaporation rate makes this compound suitable for applications requiring low volatility and minimal vapor loss [37]. The combination of high molecular weight and polar functional groups results in evaporation rates significantly lower than comparable non-fluorinated aromatic ethers [38] [39].
| Volatility Parameter | Value/Assessment | Implications |
|---|---|---|
| Vapor Pressure (25°C) | <0.1 mmHg (estimated) | Non-volatile classification |
| Boiling Point | >300°C (estimated) | High thermal stability |
| Evaporation Rate | Very slow | Minimal vapor loss |
| Sublimation Tendency | Negligible at RT | Stable solid/liquid phase |
| VOC Classification | Non-VOC | Environmental compliance |